molecular formula C19H14N4O2 B2580361 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide CAS No. 2034375-96-5

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide

Numéro de catalogue B2580361
Numéro CAS: 2034375-96-5
Poids moléculaire: 330.347
Clé InChI: GLNZVCHMQGMIFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide” is a chemical compound with the molecular formula C20H15N3O3 . It has a molecular weight of 345.4 g/mol . The compound is also known by other names such as “(E)-3- (furan-2-yl)-N- (5-methyl-2-phenyloxazolo [5,4-b]pyridin-6-yl)acrylamide” and “(2E)-3- (furan-2-yl)-N- {5-methyl-2-phenyl- [1,3]oxazolo [5,4-b]pyridin-6-yl}prop-2-enamide” among others .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the intramolecular cyclization of a previously synthesized 2-chloro-N- (6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . This results in the formation of 2- (Chloromethyl)-5-methyl-7-phenyloxazolo [5,4-b]pyridine. This compound can then be used in the synthesis of previously unknown 2-aminomethyloxazolo [5,4-b]pyridine derivatives by nucleophilic substitution with various amines and a cyclic amide .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a pyridine ring, and an oxazole ring . The InChI string for this compound is "InChI=1S/C20H15N3O3/c1-13-16 (22-18 (24)10-9-15-8-5-11-25-15)12-17-20 (21-13)26-19 (23-17)14-6-3-2-4-7-14/h2-12H,1H3, (H,22,24)/b10-9+" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 345.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 345.11134135 g/mol . The topological polar surface area of the compound is 81.2 Ų .

Applications De Recherche Scientifique

Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase (NNMT)

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide has been investigated for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and other pyridine-containing compounds. NNMT plays a crucial role in various physiological and pathological processes, and its overexpression has been linked to several human diseases. The discovery of potent NNMT inhibitors, such as bisubstrate inhibitors, has significant implications for exploring biological and therapeutic hypotheses related to NNMT's role in disease mechanisms. These inhibitors, by targeting both substrate and cofactor binding sites, provide valuable insights into developing more selective and effective NNMT inhibitors for future therapeutic applications (Babault et al., 2018).

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors

Research has extended into novel pyrimidine-5-carboxamide compounds acting as NNMT inhibitors, particularly for treating diabetes. The modulation of NNMT activity has shown potential in addressing metabolic disorders, including type 2 diabetes mellitus (T2DM) and metabolic syndrome. These novel inhibitors demonstrate a promising approach for therapeutic interventions aimed at improving insulin resistance and treating chronic kidney disease, highlighting the enzyme's significance in metabolic regulation and disease pathology (Sabnis, 2021).

Structural Studies and Substrate Recognition

The structural elucidation of NNMT in complex with inhibitors has unveiled the molecular interactions critical for its inhibitory action. By obtaining crystal structures of NNMT bound to small-molecule inhibitors, researchers have identified key residues and binding site configurations essential for substrate recognition and enzyme inhibition. These studies not only advance our understanding of NNMT's biochemical mechanisms but also guide the design of novel inhibitors with enhanced potency and selectivity for therapeutic use (Peng et al., 2011).

Propriétés

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-15(22-17(24)14-8-5-9-20-11-14)10-16-19(21-12)25-18(23-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZVCHMQGMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.